

DavePhos Catalyst for Aryl Chloride Amination: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the **DavePhos** catalyst in the palladium-catalyzed amination of aryl chlorides. This class of reaction, a cornerstone of modern organic synthesis, is pivotal for the construction of carbon-nitrogen (C-N) bonds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. The use of **DavePhos**, a highly effective biaryl phosphine ligand, has been instrumental in overcoming the challenge of activating traditionally unreactive aryl chlorides.

Introduction

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The choice of ligand is critical for the success of this transformation, particularly when employing less reactive but more cost-effective aryl chlorides as substrates. **DavePhos** (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) has emerged as a powerful and versatile ligand for these reactions. Its steric bulk and electron-rich nature facilitate the formation of the active monoligated palladium(0) species, which readily undergoes oxidative addition with aryl chlorides. This catalyst system has demonstrated broad applicability, enabling the coupling of a wide range of aryl chlorides with both primary and secondary amines, often with high efficiency and selectivity.

Data Presentation



The following tables summarize the performance of the **DavePhos**-palladium catalyst system in the amination of various aryl chlorides.

Table 1: Amination of Electron-Rich and Electron-Neutral Aryl Chlorides with Primary Amines

Entry	Aryl Chlori de	Amin e	Pd Sourc e (mol %)	Ligan d (mol %)	Base	Solve nt	Temp (°C)	Time (h)	Yield (%)
1	4- Chloro toluen e	n- Hexyla mine	Pd ₂ (db a) ₃ (1.0)	DaveP hos (2.5)	NaOtB u	Toluen e	100	18	92
2	4- Chloro anisol e	Benzyl amine	Pd(OA c) ₂ (2.0)	DaveP hos (4.0)	CS ₂ CO	Dioxan e	110	24	88
3	Chloro benze ne	Cycloh exyla mine	Pd ₂ (db a) ₃ (0.5)	DaveP hos (1.5)	КзРО4	t- BuOH	100	16	95
4	2- Chloro naphth alene	Aniline	Pd(OA c) ₂ (1.5)	DaveP hos (3.0)	NaOtB u	Toluen e	100	20	90

Table 2: Amination of Electron-Poor and Sterically Hindered Aryl Chlorides with Secondary Amines



Entry	Aryl Chlori de	Amin e	Pd Sourc e (mol %)	Ligan d (mol %)	Base	Solve nt	Temp (°C)	Time (h)	Yield (%)
1	4- Chloro benzo nitrile	Morph oline	Pd ₂ (db a) ₃ (0.5)	DaveP hos (1.2)	NaOtB u	Toluen e	80	4	98
2	1- Chloro -4- (trifluor ometh yl)ben zene	Piperid ine	Pd(OA c) ₂ (1.0)	DaveP hos (2.0)	Cs ₂ CO	Dioxan e	100	12	94
3	2- Chloro toluen e	Di-n- butyla mine	Pd ₂ (db a) ₃ (1.5)	DaveP hos (3.5)	КзРО4	Toluen e	110	24	85
4	1- Chloro -2,6- dimeth ylbenz ene	N- Methyl aniline	Pd(OA c) ₂ (2.0)	DaveP hos (5.0)	NaOtB u	Xylene	120	36	78

Experimental Protocols

General Protocol for the **DavePhos**-Catalyzed Amination of Aryl Chlorides

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of aryl chlorides with primary and secondary amines using **DavePhos** as the ligand. Optimization of

Methodological & Application





reaction parameters such as base, solvent, temperature, and catalyst loading may be necessary for specific substrates.

Materials:

- Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
- DavePhos ligand
- Aryl chloride
- Amine
- Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))
- Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or tert-Butanol)
- Schlenk tube or other reaction vessel suitable for inert atmosphere techniques
- Magnetic stir bar
- Standard laboratory glassware for workup and purification

Procedure:

- Catalyst Preparation:
 - In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 0.5-2.0 mol%) and DavePhos (1.0-5.0 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
 - Add the base (typically 1.2-2.0 equivalents relative to the aryl chloride).
 - Evacuate and backfill the tube with inert gas three times.
- · Reaction Setup:



- To the Schlenk tube containing the catalyst and base, add the aryl chloride (1.0 equivalent).
- Add the anhydrous, degassed solvent (typically 0.1-0.2 M concentration of the aryl chloride) via syringe.
- Finally, add the amine (1.1-1.5 equivalents) via syringe. For solid amines, they can be added with the catalyst and base.

Reaction:

- Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-120 °C).
- Stir the reaction mixture vigorously for the specified time (typically 4-36 hours). The
 progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas
 chromatography-mass spectrometry (GC-MS).

Workup:

- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
- Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

Purification:

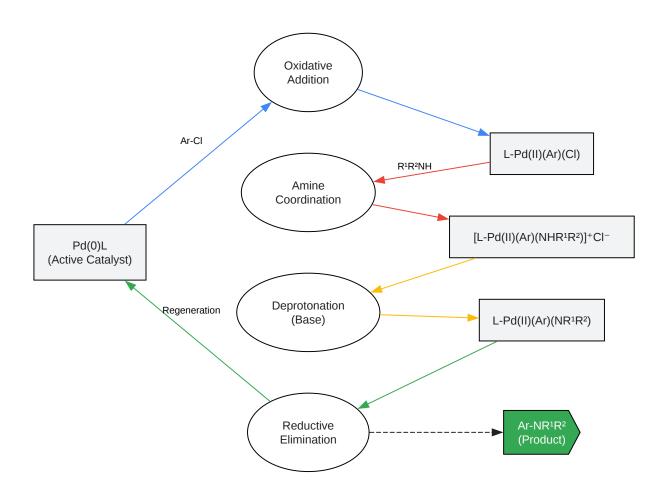
Concentrate the filtrate under reduced pressure.



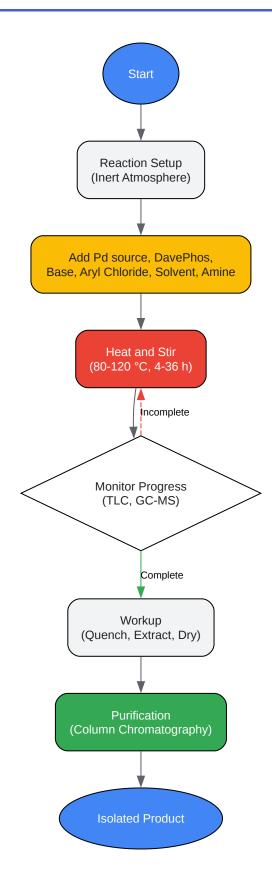
• Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired arylamine.

Visualizations









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